N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide
Description
N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide is a complex organic compound with a unique structure that includes an oxazole ring, a piperidine ring, and a benzamide group
Properties
IUPAC Name |
N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-19-18(15(3)25-22-19)13-23-11-9-16(10-12-23)21-20(24)17-8-6-5-7-14(17)2/h5-8,16H,4,9-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVQKKPFDPLCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1CN2CCC(CC2)NC(=O)C3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 3-ethyl-5-methyl-1,2-diketone and an amine.
Attachment to Piperidine: The oxazole derivative is then reacted with a piperidine derivative under conditions that facilitate the formation of a stable bond between the two rings.
Formation of Benzamide: The final step involves the reaction of the intermediate compound with 2-methylbenzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure.
Materials Science: The compound could be used in the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biology.
Mechanism of Action
The mechanism of action of N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The oxazole and piperidine rings may interact with enzymes or receptors, altering their activity. The benzamide group can also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-chlorobenzamide
- N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-fluorobenzamide
Uniqueness
N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide is unique due to the specific combination of functional groups and rings in its structure. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
